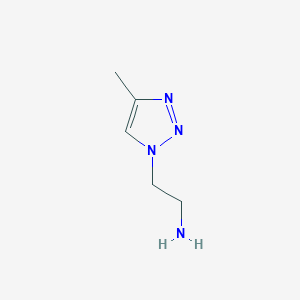

2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine

Description

Historical Context of Triazole Derivatives in Organic Chemistry

The foundation of triazole chemistry was established in 1885 when Bladin first introduced the term "triazole" to describe the five-membered heterocyclic aromatic ring structure containing three nitrogen atoms with the molecular formula C₂H₃N₃. This pioneering work marked the beginning of systematic investigations into nitrogen-rich heterocyclic compounds that would eventually revolutionize multiple fields of chemistry. Following Bladin's initial discovery, the development of triazole chemistry progressed gradually, with significant acceleration occurring as researchers established facile synthetic methodologies and recognized the versatile interactions of triazole compounds with biological systems.

The discovery of antifungal activities in azole derivatives in 1944 by Woolley represented a crucial milestone that catalyzed extensive research into the therapeutic potential of triazole-containing compounds. This breakthrough led to the subsequent development of numerous clinically important antifungal agents, including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole, which have become cornerstone treatments for fungal infections. The mechanism underlying the antifungal action of these compounds involves the inhibition of ergosterol synthesis through blocking of the cytochrome P450-dependent enzyme, with the triazole ring structure coordinating directly with the heme iron of the cytochrome P450 enzyme.

The introduction of "click chemistry" concepts in 2001 by Sharpless and colleagues marked another transformational period in triazole chemistry, particularly for 1,2,3-triazole derivatives. The copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as the Huisgen cycloaddition, provided chemists with a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles under mild conditions. This methodology revolutionized the field by enabling the reliable construction of triazole-containing molecules with precise control over regioselectivity, leading to the widespread adoption of triazole chemistry in drug discovery and chemical biology applications.

| Historical Milestone | Year | Significance | Impact on Field |

|---|---|---|---|

| Bladin's Discovery | 1885 | First description of triazole structure | Foundation of triazole chemistry |

| Antifungal Activity Discovery | 1944 | Recognition of biological activity | Development of antifungal drugs |

| Click Chemistry Introduction | 2001 | Copper-catalyzed cycloaddition | Revolutionary synthetic methodology |

| Ruthenium Catalysis | 2005 | 1,5-Regioselective synthesis | Expanded synthetic scope |

Significance of 1,2,3-Triazole Substitutions in Bioactive Molecules

The 1,2,3-triazole ring system has emerged as one of the most significant functional aromatic heterocyclic systems in contemporary medicinal chemistry, primarily due to its remarkable ability to serve as a bioisostere for various functional groups while maintaining exceptional metabolic stability. The inherent properties of 1,2,3-triazoles, including their strong dipole moment, pi-electron-deficient aromaticity, and hydrogen bond accepting capabilities, make them ideal replacements for amide bonds, ester linkages, carboxylic acids, and olefinic double bonds in bioactive molecules. This bioisosteric replacement strategy has proven particularly valuable in drug design, where the substitution of metabolically labile functional groups with triazole rings can significantly enhance the pharmacokinetic properties of therapeutic compounds.

The versatility of 1,2,3-triazole substitutions extends beyond simple bioisosteric replacement to encompass their role as molecular linkers in hybrid drug design strategies. Research has demonstrated that triazole rings can effectively connect two distinct pharmacophoric units, potentially leading to synergistic biological activities or the development of dual-target therapeutic agents. For instance, triazole-linked conjugates have shown promising results in anticancer research, where the triazole unit serves as both a stable linker and a pharmacologically active component that contributes to the overall therapeutic efficacy.

Recent investigations into 1,2,3-triazole-containing compounds have revealed their significant potential in addressing contemporary medical challenges, including the development of treatments for coronavirus infections. Computational studies have identified several 1,2,3-triazole derivatives as potential inhibitors of severe acute respiratory syndrome coronavirus 2 main protease, with binding affinities ranging from negative 6.0 to negative 8.8 kilocalories per mole. These findings highlight the continued relevance of triazole chemistry in addressing emerging health threats and underscore the importance of structural diversity within the triazole framework.

The mechanism of action for many 1,2,3-triazole-containing bioactive molecules involves their ability to form coordinate bonds with metal centers in enzymatic active sites, particularly with heme iron in cytochrome P450 enzymes. This interaction mechanism has been extensively studied in the context of antifungal agents, where the triazole nitrogen atoms coordinate with the iron center of fungal cytochrome P450 enzymes responsible for ergosterol biosynthesis. Additionally, the planar aromatic nature of the triazole ring enables pi-pi stacking interactions with aromatic amino acid residues in protein binding sites, while the multiple nitrogen atoms provide opportunities for hydrogen bonding with polar residues.

| Biological Application | Mechanism of Action | Key Interactions | Therapeutic Relevance |

|---|---|---|---|

| Antifungal Activity | Cytochrome P450 inhibition | Metal coordination | Clinical antifungal agents |

| Anticancer Activity | Enzyme inhibition | Hydrogen bonding, pi-stacking | Drug development |

| Antiviral Activity | Protease inhibition | Hydrophobic interactions | Emerging therapeutics |

| Anti-inflammatory | Receptor modulation | Multiple weak interactions | Pain management |

The incorporation of methyl substitutions at specific positions of the 1,2,3-triazole ring, as exemplified by this compound, introduces additional complexity to the molecular recognition processes and can significantly influence the biological activity profiles of these compounds. The methyl group at the 4-position of the triazole ring provides steric bulk that can enhance selectivity for specific biological targets while potentially improving the lipophilic character of the molecule for better membrane permeability. Furthermore, the ethanamine substituent at the 1-position creates opportunities for hydrogen bonding interactions and can serve as a site for further chemical modification to optimize pharmacological properties.

Properties

IUPAC Name |

2-(4-methyltriazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5-4-9(3-2-6)8-7-5/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWJIKMZQXUVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672501 | |

| Record name | 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086601-35-5 | |

| Record name | 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various biological processes such as respiration and the transport of carbon dioxide and bicarbonate.

Mode of Action

This compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues. This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in.

Biochemical Pathways

The inhibition of the Carbonic Anhydrase-II enzyme by this compound affects the carbon dioxide and bicarbonate transport pathways. This can lead to changes in the acid-base balance in the body, which can have downstream effects on various physiological processes.

Pharmacokinetics

The compound’s drug-likeness and pharmacokinetic properties have been predicted computationally. These predictions suggest that the compound may have suitable properties for absorption, distribution, metabolism, and excretion (ADME), which could impact its bioavailability.

Result of Action

It is known that the compound’s inhibition of the carbonic anhydrase-ii enzyme can lead to changes in the body’s acid-base balance. This could potentially have effects at the cellular level, impacting various physiological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis has been achieved in an aqueous medium, suggesting that the compound may be stable in such environments.

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter. The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synapses. Additionally, this compound exhibits antibacterial, antimalarial, and antiviral activities.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by arresting the cell cycle at the sub-G1 and G2/M phases. This effect is mediated through the modulation of key signaling pathways involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels. Additionally, it can interact with other proteins and enzymes, modulating their activity and influencing various biochemical pathways. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with tubulin, a protein involved in cell division.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of acetylcholinesterase and induction of apoptosis in cancer cells. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine, with the chemical formula CHN and CAS Number 1086601-35-5, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

- Molecular Formula : CHN

- Molecular Weight : 126.16 g/mol

- Structure : The compound features a triazole ring substituted with a methyl group and an ethylamine side chain.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In particular, it has shown effectiveness against various strains of bacteria, including those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

In a study comparing its efficacy with standard antibiotics, the compound demonstrated comparable or superior inhibition zones against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Human Colon Adenocarcinoma | 25 |

| Human Lung Adenocarcinoma | 30 |

| Human Breast Cancer | 20 |

These results suggest that modifications to the triazole ring can enhance its activity against specific cancer types .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes critical in physiological processes:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive inhibition | 15 |

| Histone Deacetylase | Non-competitive inhibition | 25 |

| Butyrylcholinesterase | Mixed inhibition | 30 |

The structure-activity relationship indicates that specific modifications can significantly enhance binding affinity and inhibitory potency .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Resistance : A study evaluated the compound's effectiveness against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, demonstrating its potential as a novel therapeutic agent in combating antibiotic resistance .

- Cancer Therapeutics : Research involving the compound's derivatives showed enhanced anticancer activity when combined with other chemotherapeutic agents, suggesting synergistic effects that could improve treatment outcomes for patients with resistant cancer types .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,3-triazoles can inhibit the growth of various pathogens, including those resistant to conventional antibiotics. For instance, triazole derivatives have been effective against ESKAPE pathogens, which are notorious for their multidrug resistance .

Anticancer Properties

The synthesis of triazole-containing compounds has been linked to anticancer activity. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines. For example, the compound's structural modifications can enhance its interaction with biological targets involved in cancer progression .

Neuroprotective Effects

Recent studies suggest potential neuroprotective roles for triazole derivatives. The ability to modulate neurotransmitter systems and reduce oxidative stress indicates a promising avenue for developing treatments for neurodegenerative diseases .

Agricultural Applications

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The incorporation of 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine into fungicidal formulations has shown efficacy against a range of plant pathogens. This application is particularly relevant in the context of increasing agricultural productivity while managing crop diseases .

Plant Growth Regulators

There is emerging evidence that triazole derivatives can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways or by enhancing stress resistance in plants .

Material Science

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer science. It can be utilized as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced mechanical properties and thermal stability .

Nanotechnology

In nanotechnology, triazole derivatives are being explored for their potential use in creating functionalized nanoparticles. These nanoparticles can be designed for targeted drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Triazole Derivatives

2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethanamine

- Molecular Formula : C₆H₁₂N₄

- Key Differences : The ethyl group at the triazole 4-position increases hydrophobicity compared to the methyl group in the target compound.

- Relevance : This substitution may alter pharmacokinetic properties, such as metabolic stability or membrane permeability .

1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

- Molecular Formula : C₅H₁₀N₄

- Key Differences : The triazole ring is a 1,2,4-isomer instead of 1,2,3, and the methyl group is at the 3-position.

{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine | 126.16 | -0.5 | High |

| 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethanamine | 140.19 | 0.2 | Moderate |

| 1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | 126.16 | -0.7 | High |

| {[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine | 188.23 | 1.8 | Low |

Notes:

Pharmacological Activity

Binding Affinity for Super Antigen SMEZ-2

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -4.47 (moderate) |

| 1,1,1-Trinitroethane (Control) | -4.47 (similar) |

| 2-(1H-1,2,3-Triazol-1-yl)ethanamine | -3.90 (lower) |

Notes:

- Unsubstituted triazole analogs exhibit reduced binding, highlighting the importance of the methyl group .

Stability in Simulated Gastric Fluid

- Ethyl Analog : Increased hydrophobicity may improve gastric stability compared to methyl derivatives .

Preparation Methods

Stepwise Synthesis Outline:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-Methyl-1H-1,2,3-triazole intermediate | Via CuAAC using methylated azide or methylation of 1H-1,2,3-triazole derivatives | Methylation can be achieved by nucleophilic substitution using methyl halides under basic conditions |

| 2 | Introduction of ethanamine side chain | Coupling of 4-methyl-1H-1,2,3-triazole with 2-bromoethanamine or 2-chloroethanamine via nucleophilic substitution or reductive amination | Reaction in polar aprotic solvents like DMF or acetonitrile, sometimes with base |

| 3 | Purification and characterization | Chromatographic techniques (e.g., column chromatography), NMR, IR, MS for structure confirmation | Ensures high purity and correct substitution pattern |

This approach is supported by the general synthetic routes for 1,2,3-triazole derivatives bearing aminoalkyl substituents, as described in recent synthetic studies.

Alternative Synthetic Routes and Functional Group Transformations

Organocatalytic and Metal-Free Routes : Recent advances include organocatalytic methods for synthesizing NH-1,2,3-triazoles via enamine intermediates and azide cycloadditions without metal catalysts. These methods can be adapted to introduce methyl groups and ethanamine chains with high regioselectivity.

Post-synthetic Methylation : Methylation of 1H-1,2,3-triazole rings can be achieved by nucleophilic substitution using methyl iodide or chloromethane under basic conditions (e.g., potassium hydroxide in ethanol), with controlled temperature and reflux to avoid isomerization and side reactions.

Use of Protecting Groups : In multi-step syntheses, protection of amine or triazole nitrogen atoms may be necessary to achieve selective methylation or alkylation. Lithium reagents and silyl protecting groups have been employed for regioselective functionalization.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes/Outcome |

|---|---|---|

| Azide source | Commercial or synthesized via diazotization or substitution reactions | High purity azides critical for selectivity |

| Alkyne source | Terminal alkynes with or without amine functionality | Can be protected or free amines |

| Catalyst | CuSO4·5H2O (10 mol%), sodium ascorbate (10 mol%) | Mild, aqueous DMF solvent system |

| Reaction temperature | Room temperature (20–25 °C) | Avoids decomposition of sensitive groups |

| Reaction time | 6–16 hours | Dependent on substrate reactivity |

| Methylation reagents | Methyl iodide, chloromethane | Requires strong base like KOH, controlled conditions |

| Side chain introduction | Nucleophilic substitution with haloalkylamines | Polar aprotic solvents, base catalysis |

| Purification | Column chromatography, recrystallization | Ensures >90% purity for biological applications |

Research Findings and Challenges

Isomerization and Side Reactions : Methylation of triazoles can lead to isomeric by-products due to tautomerism and multiple nitrogen sites. Careful control of reaction conditions and use of protecting groups minimizes these issues.

Yield Optimization : Yields vary depending on the methylation method and substrate purity. For example, N-methylation yields can be as low as ~52% without optimized conditions but improve significantly with stepwise protection and selective methylation.

Biological Relevance : The 1,2,3-triazole core with ethanamine substituents is of interest for pharmaceutical chemistry due to its binding properties and biological activity, motivating the development of efficient and selective synthetic routes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine, and how can reaction conditions be optimized for academic-scale production?

- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the ethanamine side chain. Key steps include:

- Use of 4-methyl-1H-1,2,3-triazole as the starting material.

- Optimization of solvent systems (e.g., dimethylformamide or acetonitrile) and temperature (60–80°C) to enhance cycloaddition efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Critical Parameters : Reaction time (6–12 hours), stoichiometric ratios (1:1.2 for triazole:alkylating agent), and pH control during amine functionalization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Spectroscopy :

- 1H/13C NMR : Assigns proton environments (e.g., triazole ring protons at δ 7.8–8.2 ppm) and carbon backbone.

- FT-IR : Confirms NH₂ stretches (~3350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹).

- Crystallography :

- Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths (e.g., N–N: 1.32–1.35 Å) and torsion angles. Example unit cell parameters:

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 5.5923 (7) |

| b (Å) | 30.438 (4) |

| β (°) | 115.595 (6) |

| Z | 4 |

Q. What are the key physicochemical properties (e.g., logP, solubility, stability) that influence experimental handling of this compound?

- logP : 0.89 (predicted), indicating moderate hydrophobicity.

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL).

- Stability : Degrades under prolonged UV exposure; store at –20°C in inert atmosphere.

- ADME Profile : High intestinal absorption (HIA >70%) but moderate blood-brain barrier penetration .

Advanced Research Questions

Q. How does this compound interact with biological targets such as Super antigen SMEZ-2, and what computational methods validate these interactions?

- Molecular Docking :

- AutoDock Vina or Schrödinger Suite identifies binding poses in SMEZ-2 (PDB: 1ET6).

- Key Interactions : Hydrogen bonding with Arg44 and hydrophobic contacts with Phe42.

- Binding Energies :

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 2-(4-Methyl-triazol-1-yl)ethanamine | -4.47 |

| Control (Nafcillin) | -5.12 |

Q. What challenges arise in crystallographic refinement of this compound, and how do modern software packages like SHELXL address these issues?

- Challenges :

- Disorder in the triazole ring due to rotational flexibility.

- Weak electron density for NH₂ groups.

- Solutions :

- SHELXL’s restraints (e.g., DFIX, FLAT) stabilize geometry during refinement.

- Twin refinement (TWIN/BASF commands) for handling pseudo-merohedral twinning .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in the compound's reactivity?

- Case Study : Discrepancies in nitro-reduction yields.

- Computational : DFT (B3LYP/6-31G*) predicts favorable reduction at –1.2 V.

- Experimental : Cyclic voltammetry shows overpotential due to solvent effects.

- Resolution : Use microfluidic reactors to control reaction kinetics and validate via LC-MS .

Q. What strategies are employed in designing triazole-containing analogs to enhance pharmacological activity while maintaining metabolic stability?

- Structural Modifications :

- Substituent variation at the 4-position of the triazole (e.g., halogenation for improved binding).

- Ethylamine chain elongation to enhance target engagement (e.g., 3,3'-(2-(4-Methyl-triazol-1-yl)ethane-1,1-diyl)bis(1H-indole) .

- Metabolic Stability :

- Introduce bulky groups (e.g., tert-butyl) to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.